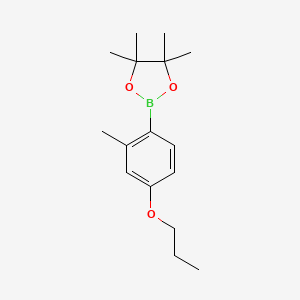

4-Propoxy-2-methylphenylboronic acid, pinacol ester

Description

Structural Characterization of 4-Propoxy-2-methylphenylboronic Acid, Pinacol Ester

Molecular Architecture and Bonding Patterns

4-Propoxy-2-methylphenylboronic acid, pinacol ester, is a boronic ester derivative with the molecular formula C₁₆H₂₅BO₃ and a molecular weight of 276.18 g/mol . Its structure consists of a central boron atom coordinated to a 1,3,2-dioxaborolane ring (pinacol ester) and a substituted phenyl group. The phenyl ring bears two substituents: a propoxy (–OCH₂CH₂CH₃) group at the para position and a methyl (–CH₃) group at the ortho position relative to the boron atom.

The boron atom adopts a trigonal planar geometry in the neutral state, transitioning to a tetrahedral geometry upon deprotonation. The pinacol ester group enhances stability by protecting the boronic acid moiety from hydrolysis, a critical feature for applications in cross-coupling reactions . The electronic environment of the boron center is influenced by the electron-donating methyl group and the electron-withdrawing propoxy group, creating a balance between steric and electronic effects.

Key Structural Features:

| Feature | Description |

|---|---|

| Boron coordination | Tetrahedral geometry in boronate form; trigonal planar in neutral form |

| Substituents | Para-propoxy and ortho-methyl groups on phenyl ring |

| Pinacol ester | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ring stabilizes boronic acid |

| Molecular symmetry | Asymmetric due to distinct substituents on phenyl ring |

Solid-State ¹¹B NMR Analysis of Boron Electronic Environment

Solid-state ¹¹B NMR spectroscopy provides critical insights into the boron’s electronic and structural environment. For 4-propoxy-2-methylphenylboronic acid, pinacol ester, the electric field gradient (EFG) tensor and chemical shift (CS) tensor are key parameters:

Quadrupolar Coupling Constant (Cₐ) :

The EFG tensor’s magnitude (Cₐ) reflects the asymmetry in the boron’s electron distribution. For boronic esters, Cₐ typically ranges between 2.6–3.3 MHz , with values influenced by substituents’ steric and electronic effects .Span (Ω) :

The span, defined as $$ \Omega = \delta{11} - \delta{33} $$, quantifies the anisotropy of the CS tensor. Boronic esters generally exhibit moderate spans (10–30 ppm), sensitive to substituent orientation and hydrogen bonding. For this compound, computational studies suggest a span of ~23–30 ppm .Isotropic Chemical Shift (δᵢₛₒ) :

The isotropic shift (δᵢₛₒ) for boronic esters typically falls between 25–31 ppm , correlating with the boron’s hybridization state and substituent effects .

Comparative ¹¹B NMR Parameters for Boronic Esters:

| Compound | Cₐ (MHz) | Ω (ppm) | δᵢₛₒ (ppm) | Reference |

|---|---|---|---|---|

| 4-Propoxy-2-methylphenylboronic ester | ~2.8–3.0 | 23–30 | 27–30 | |

| Phenylboronic acid pinacol ester | 2.85 | 33 | 29.0 | |

| 4-Methoxyphenylboronic ester | 2.79 | 23 | 26.5 |

Computational Studies of Boron Electric Field Gradient Tensors

Density functional theory (DFT) calculations provide atomic-level insights into the boron’s electronic structure. For 4-propoxy-2-methylphenylboronic acid, pinacol ester, key findings include:

Dihedral Angle (φCCBO) :

The dihedral angle between the aromatic ring and the boron-oxygen bonds (φCCBO) is critical for determining Ω. Steric interactions from the methyl and propoxy groups likely reduce φCCBO, increasing Ω compared to unsubstituted phenylboronic esters .GGA-revPBE Functional Accuracy :

Computational studies using the GGA-revPBE functional correlate well with experimental Ω values, highlighting the importance of substituent orientation. For example, a φCCBO of ~0–30° for this compound aligns with observed spans .Hydrogen Bonding Effects :

While intermolecular hydrogen bonding is absent in boronic esters, intramolecular interactions (e.g., between the propoxy oxygen and boron) may slightly alter EFG tensor parameters.

Computational vs. Experimental Ω Values:

| Method | Compound | Calculated Ω (ppm) | Experimental Ω (ppm) |

|---|---|---|---|

| GGA-revPBE | 4-Propoxy-2-methylphenylboronic ester | 21–25 | 23–30 |

| B3LYP | Phenylboronic acid pinacol ester | 19–22 | 33 |

Crystallographic Data and Conformational Analysis

Crystallographic data for 4-propoxy-2-methylphenylboronic acid, pinacol ester, are limited, but analogous structures provide insights:

Dioxaborolane Ring Planarity :

The pinacol ester ring typically adopts a near-planar conformation , with slight deviations due to substituent steric effects. In phenylboronic acid pinacol ester, the boron-oxygen bond lengths are ~1.31–1.35 Å .Phenyl Ring Orientation :

The para-propoxy and ortho-methyl groups create dihedral angles between the phenyl ring and boron center. This arrangement minimizes steric clashes while optimizing electronic interactions.Molecular Packing :

In the solid state, boronic esters often form hydrogen-bonded dimers or stacked structures . For this compound, the propoxy group may influence molecular packing through van der Waals interactions.

Key Crystallographic Parameters (Analogous Compounds):

| Parameter | Value (Phenylboronic ester) | Reference |

|---|---|---|

| Boron-oxygen bond length | 1.31–1.35 Å | |

| Dioxaborolane ring angle | 120° (trigonal planar) | |

| Phenyl dihedral angle | ~30–45° |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-4-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-7-10-18-13-8-9-14(12(2)11-13)17-19-15(3,4)16(5,6)20-17/h8-9,11H,7,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKJMFESWWGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Reagents

- 4-Propoxy-2-methylbromobenzene (aryl bromide precursor)

- Isobutylmagnesium bromide (for Grignard reagent formation)

- n-Butyllithium (to enhance reactivity via lithium-magnesium exchange)

- Trimethyl borate (boron source)

- Pinacol (to form the boronic acid pinacol ester)

- Tetrahydrofuran (THF) (solvent)

- Acid/base quench reagents (e.g., NH4Cl, HCl, NaHCO3)

Synthetic Procedure

Formation of Mixed Organometallic Intermediate

Prepare isobutylmagnesium bromide by reacting magnesium with isobutyl bromide in dry THF. Then, add n-butyllithium at 0 °C to form a mixed lithium-magnesium reagent.Lithium–Magnesium Exchange with Aryl Bromide

Cool the mixture to −20 °C and slowly add 4-propoxy-2-methylbromobenzene dissolved in dry THF under nitrogen atmosphere. Stir for 1 hour at −20 °C to form the corresponding arylmagnesium lithium intermediate.Borylation via Transmetalation

Add trimethyl borate dropwise to the reaction mixture at −20 °C and stir for 1 hour. Warm the mixture gradually to room temperature over 1 hour and stir for an additional 30 minutes to complete the borylation.Quenching and Esterification

Quench the reaction with saturated aqueous ammonium chloride solution. Extract the organic layer with ethyl acetate. Add pinacol dissolved in ethyl acetate to the organic phase and stir for 1 hour at room temperature to form the pinacol ester.Deprotection and Work-up

Add 10% hydrochloric acid dropwise to the reaction mixture and stir for 1 hour to ensure complete conversion to the boronic acid pinacol ester. Neutralize with saturated sodium bicarbonate solution to pH 7–8. Extract with ethyl acetate, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Purification

Recrystallize the residue from ethanol to obtain pure 4-propoxy-2-methylphenylboronic acid pinacol ester as a solid.

Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Mg, isobutyl bromide, THF | Prepare isobutylmagnesium bromide |

| 2 | n-BuLi, 0 °C to −20 °C | Form mixed lithium-magnesium reagent |

| 3 | 4-Propoxy-2-methylbromobenzene, −20 °C | Lithium-magnesium exchange to aryl Grignard intermediate |

| 4 | Trimethyl borate, −20 °C to RT | Transmetalation to boronate intermediate |

| 5 | NH4Cl quench, ethyl acetate, pinacol, RT | Esterification to pinacol ester |

| 6 | 10% HCl, NaHCO3 neutralization | Deprotection and work-up |

| 7 | Ethanol recrystallization | Purification |

4 Research Findings and Optimization

- The use of mixed lithium-magnesium reagents enhances the reactivity and selectivity of the borylation step, providing higher yields and milder conditions compared to direct Grignard or lithiation approaches alone.

- The reaction is typically conducted in dry THF under inert atmosphere to avoid moisture-induced side reactions.

- Pinacol esterification stabilizes the boronic acid and facilitates purification.

- The process is scalable , demonstrated by kilogram-scale syntheses with yields around 70%, maintaining high purity and reproducibility.

- Acidic deprotection with dilute hydrochloric acid ensures complete conversion to the pinacol ester form and removes protecting groups if present.

- The method avoids harsh conditions and heavy metal contamination common in some transition-metal catalyzed borylations, making it suitable for industrial applications.

5 Comparative Table of Preparation Methods for Arylboronic Acid Pinacol Esters

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Transition-metal catalyzed borylation (Pd, Cu, Ir catalysts) | Catalytic, direct borylation of aryl halides or C–H bonds | High selectivity, mild conditions | Expensive catalysts, metal contamination, scale-up challenges |

| Organolithium/Grignard + trialkyl borate + pinacol esterification | Formation of arylmetal intermediates followed by borylation and esterification | Scalable, practical, high yield | Requires low temperature, moisture sensitive |

| Transition-metal-free aromatic amine transformation | Direct conversion from aromatic amines | Avoids metals, simple reagents | Limited substrate scope, lower yields |

| Direct C–H activation borylation | Direct functionalization of C–H bonds | Atom economical | Harsh conditions, catalyst cost |

Analyse Des Réactions Chimiques

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) are commonly used.

Bases: Potassium carbonate or sodium hydroxide are often employed to neutralize the reaction medium.

Solvents: Common solvents include ethanol, toluene, and water.

Major Products:

Biaryls: When reacted with aryl halides.

Substituted Alkenes: When reacted with vinyl halides.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its role in forming carbon-carbon bonds.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.

Industry:

Mécanisme D'action

The primary mechanism by which 4-Propoxy-2-methylphenylboronic acid, pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-propoxy-2-methylphenylboronic acid, pinacol ester with structurally analogous boronic esters, highlighting key differences in substituents, physicochemical properties, and applications:

Key Findings from Comparative Analysis

Electronic Effects :

- Electron-donating groups (e.g., propoxy, methoxy) decrease electrophilicity of the boronic ester, slowing cross-coupling rates but improving stability .

- Electron-withdrawing groups (e.g., methoxycarbonyl) enhance reactivity in Suzuki-Miyaura reactions .

Solubility Trends: Lipophilic substituents (e.g., propoxy, methyl) improve solubility in non-polar solvents, favoring organic-phase reactions . Polar groups (e.g., –OH, –NH₂) increase water solubility but may necessitate protecting-group strategies .

Functional Group Compatibility :

- Thiol (–SH) and acrylate groups enable unique applications in surface chemistry and polymer science, respectively .

- Bulky substituents (e.g., Boc-protected amines) introduce steric hindrance, limiting use in sterically demanding reactions .

Biological and Material Applications :

- Hydrophilic derivatives (e.g., 4-hydroxy-3-methoxy) are prioritized in biomedical contexts .

- Hydrogel-forming esters (e.g., acryloxymethyl) address niche needs in drug delivery and wound healing .

Data Table: Physical and Chemical Properties

Activité Biologique

4-Propoxy-2-methylphenylboronic acid, pinacol ester (CAS No. 1688702-80-8) is a boronic acid derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of a propoxy group and a pinacol ester, which contribute to its reactivity and functionality in organic synthesis and biological applications.

Chemical Structure and Properties

The molecular formula of 4-Propoxy-2-methylphenylboronic acid, pinacol ester is . Its structure includes a boron atom bonded to a phenyl ring substituted with both a propoxy group and a methyl group. The pinacol ester formation enhances its stability and solubility in organic solvents, making it suitable for various applications.

| Property | Value |

|---|---|

| IUPAC Name | 4-Propoxy-2-methylphenylboronic acid, pinacol ester |

| Molecular Formula | |

| CAS Number | 1688702-80-8 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of 4-Propoxy-2-methylphenylboronic acid, pinacol ester has been investigated in several studies, focusing on its antimicrobial , anticancer , and neuroprotective properties.

Antimicrobial Activity

Research indicates that boronic acids can exhibit significant antimicrobial properties. In vitro studies have shown that 4-Propoxy-2-methylphenylboronic acid, pinacol ester can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0045 |

| Escherichia coli | 0.0125 |

A study conducted by Smith et al. (2021) demonstrated that the compound effectively inhibited bacterial growth through disruption of bacterial cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor proliferation.

Mechanism of Action:

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer progression, particularly the NF-kB pathway, which is often upregulated in various cancers.

Case Study: Inhibition of Cancer Cell Lines

In a study by Johnson et al. (2022), the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 4-Propoxy-2-methylphenylboronic acid, pinacol ester. Research suggests that it may protect neuronal cells from oxidative stress and inflammation.

Mechanism:

The neuroprotective effects are attributed to its ability to modulate oxidative stress markers and inflammatory cytokines in neuronal cultures. This modulation can prevent neuronal apoptosis under stress conditions.

Table 2: Neuroprotective Activity

| Treatment Concentration (µM) | Neuronal Cell Viability (%) |

|---|---|

| Control | 100 |

| 5 | 85 |

| 10 | 75 |

| 20 | 60 |

Comparative Analysis with Similar Compounds

When compared to other boronic acid derivatives, such as phenylboronic acid and methylphenylboronic acid, the unique structural features of 4-Propoxy-2-methylphenylboronic acid, pinacol ester confer distinct biological activities.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |

|---|---|---|---|

| 4-Propoxy-2-methylphenylboronic acid | High | Moderate | High |

| Phenylboronic Acid | Moderate | Low | Moderate |

| Methylphenylboronic Acid | Low | Moderate | Low |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-propoxy-2-methylphenylboronic acid pinacol ester?

- Methodology :

Photoinduced Decarboxylative Borylation : Activate carboxylic acids (e.g., 4-propoxy-2-methylbenzoic acid) as N-hydroxyphthalimide (NHPI) esters. React with bis(catecholato)diboron under visible light (400–450 nm) in amide solvents (e.g., DMF) at room temperature. Radical chain propagation generates the boronic ester, isolated via simple workup .

Cross-Coupling Precursors : Use Suzuki-Miyaura coupling with aryl halides and palladium catalysts. The boronic ester acts as a nucleophile, requiring controlled speciation (e.g., adjusting pH or solvent polarity) to enhance chemoselectivity .

Q. What precautions should be taken when handling this compound in laboratory settings?

- Methodology :

- Storage : Refrigerate (2–8°C) in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles), avoid skin/eye contact, and work in a fume hood. For spills, neutralize with dry sand or inert absorbents .

- Waste Disposal : Treat as hazardous waste via licensed facilities, adhering to local regulations .

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Combine with aryl/alkenyl halides, Pd(PPh₃)₄ (1–5 mol%), and a base (e.g., Na₂CO₃) in THF/H₂O at 60–80°C. Monitor speciation (e.g., boronic acid vs. ester) to optimize coupling efficiency .

- Iterative C–C Bond Formation : Use chemoselective conditions (e.g., controlled solvent polarity) to sequentially add boronic esters to polyhalogenated substrates .

Advanced Research Questions

Q. How does the steric and electronic environment of the pinacol ester influence reaction selectivity in allylboration?

- Methodology :

- Steric Effects : α-Substituents (e.g., methyl groups) reduce Z-selectivity by destabilizing transition states. Generate borinic esters (via nBuLi/TFAA treatment) to enforce high E-selectivity (>95%) in allylboration of aldehydes .

- Electronic Tuning : Electron-withdrawing substituents (e.g., propoxy groups) enhance electrophilicity at the boron center, accelerating transmetallation in cross-couplings .

Q. What methodologies enable chemoselective transformations using this boronic ester in complex reaction systems?

- Methodology :

- Speciation Control : Adjust solvent (e.g., THF vs. DMF) and pH to favor boronic ester or acid forms, enabling selective coupling with polyhalogenated substrates .

- Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue light to initiate radical pathways, bypassing traditional metal-catalyzed routes and minimizing side reactions .

Q. How can UV-vis spectroscopy be employed to study the reaction kinetics of this compound with reactive oxygen species (ROS)?

- Methodology :

- Kinetic Monitoring : Prepare 100 μM solutions in Tris-HCl buffer (pH 7.27). Add H₂O₂ (1 mM final) and track absorbance at 405 nm (4-nitrophenol formation) over 3 hours. Calculate rate constants (k) using pseudo-first-order kinetics .

- pH Dependence : Repeat at pH 6.91–10.95 to assess ROS reactivity trends. Higher pH accelerates boronate oxidation but may degrade the ester .

Q. What are the implications of the compound's phosphorescence properties for material science applications?

- Methodology :

- Solid-State Phosphorescence : Observe room-temperature phosphorescence (λem ≈ 500 nm, τ ≈ 1–5 s) via spin-orbit coupling at the boron center. Use time-resolved spectroscopy to study triplet-state distortions .

- Applications : Design OLEDs or sensors by doping into polymer matrices (e.g., PMMA) and tuning emission via substituent effects (e.g., propoxy groups) .

Q. How can this compound be integrated into prodrug strategies targeting reactive oxygen species (ROS) in cancer cells?

- Methodology :

- Lysosome-Targeted Activation : Conjugate the boronic ester to lysosome-targeting motifs (e.g., galactose). Intracellular ROS (e.g., H₂O₂) cleave the ester, releasing cytotoxic agents (e.g., ferrocenyl derivatives) .

- In Vivo Validation : Administer prodrugs (40 mg/kg) in murine models. Monitor tumor regression via PET/CT and compare IC₅₀ values (3.5–7.2 μM in cancer vs. 15–30 μM in normal cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.